An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a pyrimidine derivative with significant applications in chemical synthesis and potential biological activities. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological roles. It is intended to serve as a technical resource for professionals in research and drug development.
Chemical and Physical Properties
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is an off-white to light yellow solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅O₄S | [1] |
| Molecular Weight | 239.21 g/mol | [2][3] |
| CAS Number | 1603-02-7 | [1][2] |
| Alternate CAS Number | 35011-47-3 | [4] |
| Melting Point | >300 °C | [1][2][3] |
| Appearance | Off-white to yellow or beige, odorless powder | [1][2] |
| Solubility | Soluble in DMSO. Stable in water for up to 24 hours when mixed with a suitable antioxidant.[2][5] | [2][5] |
| pKa | 4.24 ± 0.10 (Predicted) | [6] |
| UV-Vis Spectrum (at pH 7) | λmax 208nm (ε = 15177) and 262 nm (ε = 4524) | [2][7] |
Synthesis
The primary route for the synthesis of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate is through the reduction of a nitrosated pyrimidine precursor.
Synthesis from 2,4-diamino-6-hydroxy-5-nitroso pyrimidine
A common method involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.[8]
Experimental Protocol:
-
To 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.
-
Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.
-
Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase the solubility of the suspension.
-
Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.
-
Cool the supernatant, filter, and wash with cold water.
-
Add 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate and its solution.
-
Heat the mixture in a boiling water bath for 90 minutes.
-
Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate with distilled water and ethanol.
-
Dry the final product at 80°C.[8]
A yield of 70% has been reported for this method.[8] An alternative, more environmentally friendly method involves catalytic hydrogenation under neutral conditions followed by acidification with sulfuric acid, which can improve yield and purity.[9]
Synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate.
Biological Role and Potential Applications
Intermediate in Purine Synthesis
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a key intermediate in the synthesis of purine derivatives, most notably guanine.[8][10] Guanine is a fundamental component of nucleic acids (DNA and RNA). The synthesis of guanine from this pyrimidine precursor involves a ring-closure reaction, typically with a source of a single carbon atom like formamide.[8]
Role in the de novo purine synthesis pathway.
Antioxidant Activity
While direct studies on the antioxidant properties of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate are limited, related pyrimidine derivatives have demonstrated antioxidant activity.[11] The presence of multiple amino and hydroxyl groups on the pyrimidine ring suggests a potential for radical scavenging activity. The antioxidant potential of pyrimidine derivatives is an active area of research, with various in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being employed for evaluation.[12]
Other Applications
This compound is also used in the cosmetic industry as an oxidative hair coloring agent.[2][13]
Safety and Toxicology
The toxicological properties of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate have not been fully investigated.[1] Available data suggests the following:
-
Acute Toxicity : It is considered harmful if swallowed.[4]
-
Irritation : May cause skin, eye, and respiratory tract irritation.[1][14]
-
Sensitization : May cause an allergic skin reaction.[4]
The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed its use in hair dye formulations and has set concentration limits for its application.[2][15]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[1]
-
Use with adequate ventilation and wear appropriate personal protective equipment (gloves, safety goggles).[1]
-
Wash thoroughly after handling.[1]
Conclusion
2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate is a valuable chemical intermediate, particularly in the synthesis of purines. Its chemical properties are well-characterized, and established synthetic routes are available. While its biological activities, such as potential antioxidant effects, are of interest, further research is needed to fully elucidate its mechanism of action and pharmacokinetic profile. Professionals working with this compound should adhere to appropriate safety precautions.
References
- 1. 2,5,6-Triaminopyrimidin-4-ol sulphate(1603-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. anaxlab.com [anaxlab.com]
- 4. 2,5,6-Triamino-4-pyrimidinol sulfate | C4H9N5O5S | CID 135443549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 6. 2,5,6-Triaminopyrimidin-4-ol sulphate | 1603-02-7 [amp.chemicalbook.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. tsijournals.com [tsijournals.com]
- 9. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. scbt.com [scbt.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. ec.europa.eu [ec.europa.eu]
